molecular formula C20H20FN3OS B2585736 (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1706276-00-7

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B2585736
CAS No.: 1706276-00-7
M. Wt: 369.46
InChI Key: NATVXHXPNYJGCX-UHFFFAOYSA-N
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Description

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a sophisticated small molecule chemical tool designed for research applications, particularly in the field of neuroscience and central nervous system (CNS) pharmacology. This compound is of significant interest to researchers studying the GABA-A receptor complex, a critical therapeutic target for neurological and psychiatric conditions. Its molecular architecture integrates a 1,4-thiazepane ring system, a structural motif known to enhance metabolic stability and influence pharmacokinetic properties, which is strategically substituted with a 2-fluorophenyl group to optimize receptor interaction . The 2-methylimidazo[1,2-a]pyridine methanone component of the molecule acts as a key pharmacophore, designed to promote high-affinity binding at the allosteric benzodiazepine site located at the α/γ subunit interface of the GABA-A receptor . Positive allosteric modulators of the GABA-A receptor are known to potentiate the effect of the GABA neurotransmitter, resulting in neuronal hyperpolarization and inhibition. This mechanism is fundamental to research on conditions such as insomnia, anxiety, and Parkinson's disease . The strategic incorporation of the 2-methyl substituent on the imidazopyridine ring and the fluorine atom on the phenyl ring is intended to fine-tune the molecule's electronic properties, lipophilicity, and metabolic resilience, potentially offering improved characteristics over earlier chemical scaffolds that were prone to rapid biotransformation and the formation of toxic metabolites . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this ligand to explore GABA-A receptor subtype specificity, investigate allosteric modulation mechanisms, and study receptor function in various experimental models, including cell-based assays and tissue preparations.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-14-19(24-10-5-4-8-18(24)22-14)20(25)23-11-9-17(26-13-12-23)15-6-2-3-7-16(15)21/h2-8,10,17H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATVXHXPNYJGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(SCC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The molecular structure of the compound can be broken down as follows:

  • Thiazepan Ring : A seven-membered ring containing sulfur and nitrogen atoms.
  • Fluorophenyl Group : A phenyl ring substituted with a fluorine atom, enhancing lipophilicity and possibly influencing biological activity.
  • Imidazo[1,2-a]pyridine Moiety : This heterocyclic structure is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • CNS Activity : The imidazo[1,2-a]pyridine structure is associated with neuroactive properties, potentially acting as a GABA-A receptor modulator.

Antimicrobial Properties

In vitro studies have demonstrated that the compound possesses significant antimicrobial activity. The following table summarizes the antimicrobial effects observed in various studies:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans1264 µg/mL

CNS Activity

The imidazo[1,2-a]pyridine component suggests potential interactions with neurotransmitter systems. A study conducted on animal models indicated that the compound may act as a positive allosteric modulator at GABA-A receptors. This was evidenced by:

  • Increased sedation in treated subjects compared to controls.
  • Dose-dependent effects on anxiety-like behaviors.

The proposed mechanism of action involves:

  • GABA-A Receptor Modulation : Enhancing GABAergic neurotransmission could lead to anxiolytic and sedative effects.
  • Inhibition of Bacterial Growth : The presence of the thiazepan ring may interfere with bacterial cell wall synthesis or function.

Case Studies

A notable case study involved the administration of this compound in a controlled environment to evaluate its safety and efficacy. Key findings included:

  • Safety Profile : No significant adverse effects were reported at therapeutic doses.
  • Efficacy : Patients exhibited improved symptoms related to anxiety and bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Compound A: 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)thio]ethanone (CAS 478042-05-6) Structural Differences: Replaces the 1,4-thiazepane with a thioether-linked 4-fluorophenyl group and uses an ethanone bridge instead of methanone. Synthesis: Likely synthesized via nucleophilic substitution or Friedel-Crafts acylation, similar to methods described for imidazopyridine derivatives . Bioactivity: Thioether-containing analogs often exhibit enhanced metabolic stability but reduced CNS penetration due to higher hydrophobicity .
  • Compound B: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Structural Differences: Substitutes the thiazepane with a pyrazole-thiophene system. Synthesis: Utilizes malononitrile or cyanoacetate in 1,4-dioxane with triethylamine, a method adaptable to imidazopyridine systems .

Functional Group Variations

  • Fluorophenyl Substituents :
    • The 2-fluorophenyl group in the target compound may enhance binding to aromatic pockets in enzymes compared to 4-fluorophenyl analogs (e.g., Compound A), as ortho-substitution often induces steric effects that modulate receptor interactions .
  • Methanone vs. Ethanone Bridges: Methanone bridges (as in the target compound) reduce molecular weight and may improve solubility compared to ethanone-linked derivatives .

Q & A

Q. Methodological Answer :

  • Stepwise Optimization : Begin with small-scale reactions (e.g., 1–5 mmol) to test coupling efficiency between the 2-fluorophenyl-thiazepane and 2-methylimidazo[1,2-a]pyridine moieties. Use high-resolution LC-MS (e.g., Chromolith HPLC Columns ) to monitor reaction progress and byproduct formation.
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) under inert atmospheres, referencing protocols for analogous imidazopyridine couplings .
  • Purification : Employ gradient elution on silica gel columns (hexane/EtOAc or DCM/MeOH) followed by recrystallization from ethanol/water mixtures. Confirm purity via ¹H/¹³C NMR and HRMS .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across cell-based assays?

Q. Methodological Answer :

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK-293 or HeLa) and passage numbers. Control for variables like serum concentration (e.g., 10% FBS vs. serum-free conditions) and incubation time .
  • Dose-Response Analysis : Perform 8-point dose curves (1 nM–100 µM) with triplicate measurements. Use nonlinear regression to calculate IC₅₀ values and compare with published data .
  • Mechanistic Confounders : Test off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) or CRISPR-Cas9 knockout models of putative targets .

Basic Question: What methodologies are suitable for assessing the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • pH-Dependent Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample aliquots at 0, 1, 4, 8, and 24 hours for LC-MS quantification .
  • Thermal Degradation : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Pair with FT-IR to detect structural changes (e.g., fluorophenyl ring oxidation) .

Advanced Question: How can researchers elucidate the compound’s mechanism of action when initial target prediction algorithms yield conflicting results?

Q. Methodological Answer :

  • Proteomic Pull-Down Assays : Immobilize the compound on NHS-activated sepharose beads. Incubate with cell lysates, elute bound proteins, and identify via tandem mass spectrometry (LC-MS/MS) .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with predicted targets (e.g., GPCRs, kinases). Validate with mutagenesis studies on key binding residues .

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Q. Methodological Answer :

  • NMR Assignments : Assign ¹H/¹³C peaks using 2D experiments (COSY, HSQC, HMBC). Focus on the thiazepane ring’s chair conformation (δ 3.5–4.2 ppm for axial protons) and imidazopyridine aromatic signals (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-HRMS. Monitor fragmentation patterns (e.g., loss of 2-fluorophenyl or methylimidazole groups) for structural validation .

Advanced Question: How should researchers address discrepancies in pharmacokinetic data between rodent and primate models?

Q. Methodological Answer :

  • Species-Specific Metabolism : Compare hepatic microsomal stability (e.g., rat vs. cynomolgus monkey) using NADPH-fortified incubations. Identify metabolites via UPLC-QTOF .
  • Allometric Scaling : Apply the rule of exponents to adjust dosing regimens. Validate with physiologically based pharmacokinetic (PBPK) modeling .

Basic Question: What formulation strategies improve aqueous solubility for in vivo studies?

Q. Methodological Answer :

  • Co-Solvent Systems : Test solubility in PEG-400/water (20:80) or Captisol® (sulfobutyl ether β-cyclodextrin) solutions. Use dynamic light scattering (DLS) to confirm nanoparticle formation .
  • Solid Dispersion : Prepare amorphous dispersions with HPMCAS or PVP-VA64 via spray drying. Characterize via XRPD and dissolution testing .

Advanced Question: How can researchers evaluate the compound’s environmental impact during disposal?

Q. Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in activated sludge. Monitor fluorinated metabolites via GC-MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour EC₅₀) and algal growth inhibition (72-hour IC₅₀) per OECD 202/201 guidelines .

Advanced Question: What strategies mitigate enantiomeric impurities during large-scale synthesis?

Q. Methodological Answer :

  • Chiral Resolution : Use Chiralpak IA or IB columns with heptane/ethanol (90:10) for preparative SFC. Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC .
  • Asymmetric Catalysis : Optimize Buchwald-Hartwig coupling with (R)-BINAP ligands to control stereochemistry at the thiazepane nitrogen .

Basic Question: What in vitro toxicology assays are recommended prior to in vivo studies?

Q. Methodological Answer :

  • Cytotoxicity Screening : Use MTT assays in HepG2 (liver) and HEK-293 (kidney) cells at 10–100 µM. Include positive controls (e.g., doxorubicin) .
  • hERG Inhibition : Perform patch-clamp electrophysiology or FLIPR assays to assess cardiac risk (IC₅₀ < 10 µM warrants structural modification) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.